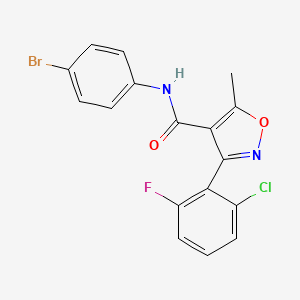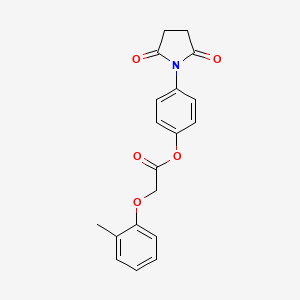
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as BRD0705, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases.
Mecanismo De Acción
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide binds to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes that are involved in cell proliferation, inflammation, and other processes that are dysregulated in various diseases. The exact mechanism of action of N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide is still being studied, but it is believed to involve the disruption of protein-protein interactions within the bromodomain.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have potent inhibitory effects on BET proteins in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce inflammation in animal models of arthritis and other inflammatory diseases. N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, although the exact mechanisms of these effects are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent inhibitory effects on BET proteins, making it a useful tool for studying the role of these proteins in various diseases. However, there are also some limitations to using N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments. It has relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays. It can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. One area of research is the development of more potent and selective inhibitors of BET proteins. Another area of research is the investigation of the role of BET proteins in various diseases, including cancer, inflammation, and neurological disorders. The use of N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide as a therapeutic agent in humans is also an area of active research, although further studies are needed to determine its safety and efficacy.
Métodos De Síntesis
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide can be synthesized by the reaction of 4-bromoaniline, 2-chloro-6-fluoroaniline, and 5-methylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development and progression of cancer, as well as in the regulation of immune responses and inflammation. N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN2O2/c1-9-14(17(23)21-11-7-5-10(18)6-8-11)16(22-24-9)15-12(19)3-2-4-13(15)20/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTQAQVOUQHXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976805 | |
| Record name | N-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
CAS RN |
6132-25-8 | |
| Record name | N-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5784428.png)

![methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5784446.png)
![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)

![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)
